Methyl 3-[3-(4-chlorophenyl)diaziridin-1-yl]propanoate
Description
Methyl 3-[3-(4-chlorophenyl)diaziridin-1-yl]propanoate is a chemical compound that features a diaziridine ring attached to a propanoate ester The presence of the 4-chlorophenyl group adds to its unique chemical properties
Properties
CAS No. |
62664-23-7 |
|---|---|
Molecular Formula |
C11H13ClN2O2 |
Molecular Weight |
240.68 g/mol |
IUPAC Name |
methyl 3-[3-(4-chlorophenyl)diaziridin-1-yl]propanoate |
InChI |
InChI=1S/C11H13ClN2O2/c1-16-10(15)6-7-14-11(13-14)8-2-4-9(12)5-3-8/h2-5,11,13H,6-7H2,1H3 |
InChI Key |
RJZGCORNFKTWFY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1C(N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[3-(4-chlorophenyl)diaziridin-1-yl]propanoate typically involves the reaction of 4-chlorophenylhydrazine with an appropriate ester precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the diaziridine ring. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3-(4-chlorophenyl)diaziridin-1-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The diaziridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diaziridine derivatives.
Scientific Research Applications
Methyl 3-[3-(4-chlorophenyl)diaziridin-1-yl]propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[3-(4-chlorophenyl)diaziridin-1-yl]propanoate involves its interaction with specific molecular targets. The diaziridine ring can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The 4-chlorophenyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-chlorophenyl)propanoate: Lacks the diaziridine ring but shares the 4-chlorophenyl group.
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Contains a hydroxyl group instead of the diaziridine ring.
3-((4-Chlorophenyl)selanyl)-1-methyl-1H-indole: Contains a selenium atom and an indole ring, offering different chemical properties.
Uniqueness
Methyl 3-[3-(4-chlorophenyl)diaziridin-1-yl]propanoate is unique due to the presence of both the diaziridine ring and the 4-chlorophenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
